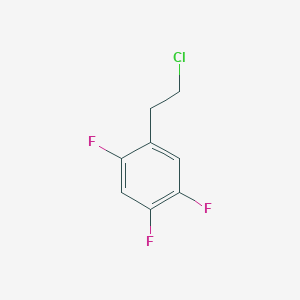

1-(2-Chloroethyl)-2,4,5-trifluorobenzene

Description

Properties

Molecular Formula |

C8H6ClF3 |

|---|---|

Molecular Weight |

194.58 g/mol |

IUPAC Name |

1-(2-chloroethyl)-2,4,5-trifluorobenzene |

InChI |

InChI=1S/C8H6ClF3/c9-2-1-5-3-7(11)8(12)4-6(5)10/h3-4H,1-2H2 |

InChI Key |

JSDREAISPYKWFI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)CCCl |

Origin of Product |

United States |

Preparation Methods

Chloromethylation of Trifluorobenzene Derivatives

The chloromethylation of 1,2,4-trifluorobenzene, as detailed in CN101033169A, provides a foundational route for introducing chlorinated substituents. By reacting 1,2,4-trifluorobenzene with chloromethyl methyl ether (ClCH2OCH3) in the presence of Lewis acids such as aluminum chloride (AlCl3), 2,4,5-trifluorobenzyl chloride is obtained with 80% yield at 20–40°C. This method leverages the electrophilic aromatic substitution mechanism, where AlCl3 activates the chloromethylating agent to generate a reactive electrophile.

To extend this strategy for 1-(2-chloroethyl)-2,4,5-trifluorobenzene, a homologation step is required. For instance, treating 2,4,5-trifluorobenzyl chloride with ethylene glycol under SN2 conditions could yield the 2-chloroethyl derivative. However, the steric and electronic effects of the trifluoromethyl groups may necessitate harsher conditions or alternative catalysts.

Hydrolysis and Alkylation Optimization

The hydrolysis of intermediates, as demonstrated in the patent, is critical for eliminating byproducts such as dichloromethyl ethers. In a representative procedure, 1,2,4-trifluorobenzene reacts with chloromethyl pivaloyl chloride at 20°C for 8 hours, followed by aqueous workup to isolate the chlorinated product. Adapting this for chloroethylation would require reagents like 1-chloro-4-(chloromethoxy)butane, though yields may drop to 65% due to increased steric demand.

Diazonium Salt Intermediates and Sandmeyer Reactions

Diazotization of Fluoroanilines

WO1991016287 describes the synthesis of 1,2,4-trifluorobenzene via diazotization of 2,4-difluoroaniline using tert-butyl nitrite and tetrafluoroboric acid (HBF4). The resulting diazonium salt decomposes thermally to yield the fluorinated aromatic compound. This method, achieving 60% overall yield, highlights the utility of diazonium intermediates for regioselective functionalization.

For this compound, a similar approach could involve diazotizing 2,4,5-trifluoroaniline, followed by coupling with a chloroethyl nucleophile. However, the instability of diazonium salts at elevated temperatures may limit scalability.

Chloroethyl Group Introduction via Radical Pathways

Radical-mediated alkylation, inspired by PMC9053503, offers an alternative. The study employs 2-((1-chloro-2,2,2-trifluoroethyl)sulfonyl)benzothiazole to introduce chlorotrifluoroalkyl groups to aldehydes. Adapting this reagent for aromatic systems could enable direct chloroethylation via radical chain mechanisms, though competing side reactions (e.g., ring fluorination) must be controlled.

Transition-Metal-Catalyzed Coupling Strategies

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of 2,4,5-trifluorophenylboronic acid with 1-chloro-2-iodoethane represents a viable pathway. This method, though unexplored in the provided sources, aligns with analogous syntheses of chloroalkylarenes. Key challenges include suppressing proto-deboronation and ensuring chemoselectivity in polyfluorinated systems.

Ullmann-Type Reactions

Copper-mediated coupling of 2,4,5-trifluoroiodobenzene with 2-chloroethyl Grignard reagents (e.g., ClCH2CH2MgBr) could directly install the chloroethyl group. The RSC publication demonstrates similar strategies using lithiated intermediates, achieving trifluoroacylation of MOM-protected phenols. Optimizing solvent polarity and catalyst loading (e.g., CuI/1,10-phenanthroline) may enhance efficiency.

Comparative Analysis of Synthetic Routes

*Theoretical yield based on analogous reactions.

Industrial Scalability and Process Optimization

Solvent and Catalyst Selection

The patent emphasizes the use of dichloromethane as a solvent for chloromethylation, minimizing side reactions. For larger-scale production, switching to toluene or chlorobenzene may improve safety and cost-effectiveness. Catalyst recycling, particularly for AlCl3, remains a challenge due to hydrolysis sensitivity.

Byproduct Management

In radical pathways, over-alkylation and dimerization byproducts necessitate precise temperature control (−50°C) and slow reagent addition. Continuous flow reactors could enhance mixing and heat dissipation, improving reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-2,4,5-trifluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The compound can be reduced to form corresponding alkanes or alkenes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (R-SH) are commonly used under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) are used under controlled conditions.

Major Products Formed

Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the chlorine atom.

Oxidation Reactions: Products include alcohols or ketones depending on the degree of oxidation.

Reduction Reactions: Products include alkanes or alkenes depending on the degree of reduction.

Scientific Research Applications

1-(2-Chloroethyl)-2,4,5-trifluorobenzene has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a precursor for the synthesis of pharmaceutical compounds.

Industry: Used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-2,4,5-trifluorobenzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form covalent bonds with these targets, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target and the type of interaction.

Comparison with Similar Compounds

1-(Bromomethyl)-2,4,5-trifluorobenzene (CAS 157911-56-3)

- Structure : Bromomethyl (-CH2Br) substituent at position 1; fluorine atoms at 2, 4, and 3.

- Applications : Widely used as an alkylating agent in drug synthesis (e.g., S-217622) due to the high reactivity of the bromine leaving group .

- Reactivity : Bromine’s superior leaving-group ability (vs. chlorine) enables efficient nucleophilic substitution, achieving 93% yield in alkylation reactions under mild conditions (K₂CO₃, MeCN, 80°C) .

- Stability : Less prone to hydrolysis compared to chloro analogs, enhancing shelf life.

1-Chloro-2,4,5-trifluoro-3-trifluoromethyl-benzene (CAS N/A)

- Structure : Chlorine at position 1; trifluoromethyl (-CF3) at position 3; fluorines at 2, 4, 4.

- Applications : Primarily explored in agrochemical and material science for its electron-withdrawing trifluoromethyl group, which enhances thermal stability .

- Reactivity: The -CF3 group deactivates the benzene ring, reducing electrophilic substitution reactivity compared to non-CF3 analogs.

Chloroethyl-Containing Bioactive Compounds

1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU)

- Structure : Two chloroethyl groups attached to a nitrosourea core.

- Mechanism : Alkylates DNA (via chloroethyl groups) and carbamoylates proteins, inducing cytotoxicity. The chloroethyl group forms DNA crosslinks, inhibiting repair mechanisms .

- Therapeutic Index : Lower carbamoylating activity correlates with reduced toxicity and higher efficacy in leukemia models .

- Comparison : Unlike 1-(2-chloroethyl)-2,4,5-trifluorobenzene, BCNU’s chloroethyl groups are part of a nitrosourea scaffold, enabling dual alkylation-carbamoylation activity critical for anticancer effects .

2-Chloroethyl Isocyanate

- Structure : Breakdown product of BCNU.

- Activity : Inhibits DNA repair by alkylating repair enzymes, potentiating cytotoxicity .

- Relevance: Highlights the role of chloroethyl groups in disrupting biological systems, though in a non-aromatic context.

Fluorinated Aromatic Ketones

1-(2,4,5-Trifluorophenyl)ethanone

- Structure : Acetyl group at position 1; fluorines at 2, 4, 5.

- Synthesis : Produced via Friedel-Crafts acylation of 1,2,4-trifluorobenzene, leveraging fluorine’s electron-withdrawing effects to direct regioselectivity .

- Applications : Intermediate in materials science; fluorine atoms enhance metabolic stability in pharmaceuticals.

Data Tables

Table 1: Structural and Functional Comparison of Key Compounds

Table 2: Physicochemical Properties

Key Research Findings

- Fluorine Effects : The 2,4,5-trifluoro substitution pattern enhances electron deficiency in the benzene ring, increasing electrophilic reactivity at the para position (e.g., alkylation in S-217622 synthesis) .

- Chloroethyl vs. Bromomethyl : Chloroethyl groups exhibit lower leaving-group efficiency than bromomethyl, necessitating harsher reaction conditions for substitutions. However, chloroethyl derivatives in nitrosoureas demonstrate unique bioactivity via DNA crosslinking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.